6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is a chemical compound belonging to the class of pyridazine derivatives. Pyridazines are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This specific compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various methods, primarily involving the reaction of 3,6-dichloropyridazine with ammonia or its derivatives. The synthesis methods have been documented in several patents and scientific articles, highlighting its utility in producing biologically active derivatives .
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one can be classified as:
The synthesis of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one typically involves:
The synthesis generally follows these steps:
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions:
For example, when reacted with paraformaldehyde and thionyl chloride, it can yield chloromethyl derivatives with good yields (approximately 73%) under optimized conditions .
The mechanism of action for 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is primarily linked to its biological activity:
In studies involving cell lines such as MCF-7 (human breast adenocarcinoma), derivatives of this compound have demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm the structural integrity and functional groups present within the compound .
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has several applications in scientific research:
Research continues to explore its full potential and efficacy in various therapeutic areas, underscoring its significance in medicinal chemistry .
Pyridazinone derivatives have evolved from early cardiovascular agents to versatile scaffolds in modern drug discovery. The therapeutic journey began with milrinone and amrinone in the 1980s as phosphodiesterase 3 (PDE3) inhibitors for heart failure, establishing the pyridazinone core as a privileged structure in cardiotonic agents [5] [6]. Subsequent decades witnessed strategic scaffold diversification into fused tricyclic systems like indeno[1,2-c]pyridazinones and benzo[h]cinnolinones, enhancing target affinity and selectivity [2]. This evolution culminated in FDA-approved drugs such as levosimendan (a calcium sensitizer) and relugolix (a gonadotropin-releasing hormone antagonist), demonstrating the core's adaptability across therapeutic areas [4].
The discovery of 6-arylpyridazinones with COX-2 inhibitory activity (e.g., emorfazone) further expanded applications into analgesia and inflammation [9]. Recent developments include risdiplam (spinal muscular atrophy) and deucravacitinib (psoriasis), highlighting the scaffold's relevance in contemporary drug development [4]. The following table summarizes key pyridazinone-based drugs:
Table 1: Clinically Significant Pyridazinone Derivatives
Compound | Therapeutic Area | Key Mechanism | Approval Status |
---|---|---|---|
Levosimendan | Acute heart failure | Calcium sensitizer/PDE3 inhibition | Worldwide (ex-US) |
Relugolix | Prostate cancer | GnRH receptor antagonist | FDA (2020) |
Emorfazone | Analgesia/Inflammation | COX-2 inhibition | Japan (Marketed) |
Risdiplam | Spinal muscular atrophy | SMN2 splicing modifier | FDA (2020) |
Deucravacitinib | Psoriasis | Allosteric TYK2 inhibition | FDA (2022) |
The pyridazin-3(2H)-one core exhibits distinctive physicochemical properties that underpin its bioactivity:
Table 2: Key Physicochemical Properties of Pyridazin-3(2H)-one vs. Related Heterocycles
Property | Pyridazinone | Pyridine | Benzene |
---|---|---|---|
Dipole Moment (D) | 4.22 | 2.22 | 0 |
cLogP | -0.51 | 0.84 | 2.18 |
H-Bond Acceptors | 3 | 1 | 0 |
Topological Polar Surface Area (Ų) | 25.8 | 12.9 | 0 |
This hybrid scaffold synergizes strategic structural motifs from pharmacologically validated analogs:
Table 3: Bioactive Pyridazinones with Structural Motifs Relevant to 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one
Compound | Biological Activity | Key Structural Features | Source |
---|---|---|---|
6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one | COX-2 inhibition (IC50 = 0.28 µM) | 6-(Chlorophenyl)amino group | [8] |
4-Benzylidene-6-(3'-nitrophenyl)pyridazinone | 49% Analgesia (50 mg/kg) | 6-Aryl with electron-withdrawing NO₂ | [9] |
Triazolothiadiazines with 4-Cl-C₆H₄ groups | Antibacterial (MIC = 8–32 µg/mL) | Chlorophenyl sulfonyl pharmacophore | [1] |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1